1-methyl-5-propyl-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-5-propyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes a methyl group at position 1, a propyl group at position 5, and an amino group at position 4. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.
Preparation Methods
The synthesis of 1-methyl-5-propyl-1H-pyrazol-4-amine can be achieved through several methods:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance.
Condensation Reactions: Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents.
Dehydrogenative Coupling: Low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyze the acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles.
Chemical Reactions Analysis
1-Methyl-5-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group in the compound exhibits significant basicity and nucleophilicity, allowing it to participate in nucleophilic substitution reactions to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
1-Methyl-5-propyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the modification and synthesis of bioactive molecules, contributing to the development of new drugs with potential therapeutic effects.
Material Science: It is employed in the synthesis of functional materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-propyl-1H-pyrazol-4-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The amino group in the compound may play a crucial role in these interactions by forming hydrogen bonds or participating in nucleophilic attacks.
Comparison with Similar Compounds
1-Methyl-5-propyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-4-amine: This compound lacks the propyl group at position 5, which may affect its reactivity and applications.
4-Amino-1-methylpyrazole:
5-Amino-pyrazoles: These compounds are widely used in organic and medicinal synthesis, serving as building blocks for various heterocyclic systems.
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-methyl-5-propylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-3-4-7-6(8)5-9-10(7)2/h5H,3-4,8H2,1-2H3 |
InChI Key |
QGJOHBZZSDJHCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NN1C)N |
Origin of Product |
United States |
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